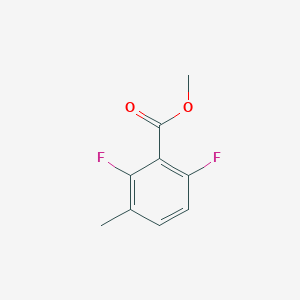

Methyl 2,6-difluoro-3-methylbenzoate

Description

Contextualization of Fluorinated Benzoate (B1203000) Esters in Contemporary Chemical Research

Fluorinated benzoate esters are a class of compounds that have garnered significant interest in modern chemical research, primarily due to the unique properties conferred by the fluorine atoms. The introduction of fluorine into an organic molecule can profoundly alter its physical, chemical, and biological characteristics.

In medicinal chemistry, fluorine is often incorporated to enhance metabolic stability by blocking sites on a molecule that are susceptible to metabolic degradation. This can increase the half-life and bioavailability of a potential drug candidate. Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups and alter the molecule's binding affinity to target proteins.

In the realm of materials science, fluorinated compounds are used to create advanced materials such as polymers and coatings with enhanced thermal stability, chemical resistance, and specific optical properties. chemimpex.com Similarly, in agrochemical research, the inclusion of fluorine can lead to the development of herbicides and insecticides with improved efficacy and targeted action. chemimpex.commdpi.com Benzoate esters, as a class, are widely used as intermediates and are found in products ranging from flavorings to pharmaceuticals. mdpi.com The combination of these two features in fluorinated benzoate esters makes them valuable building blocks in the synthesis of a wide array of specialized chemicals.

Historical Trajectories and Evolution of Aromatic Fluorine Chemistry Pertinent to Substituted Benzoates

The history of aromatic fluorine chemistry is marked by significant challenges and breakthroughs. Early attempts to directly fluorinate aromatic compounds with elemental fluorine were often uncontrollable and resulted in explosions. sigmaaldrich.com The development of manageable and selective fluorination methods was crucial for the advancement of organofluorine chemistry.

A pivotal moment was the discovery of the Balz-Schiemann reaction in 1927, which provided a reliable method for introducing a fluorine atom onto an aromatic ring via the thermal decomposition of diazonium tetrafluoroborates. sigmaaldrich.com Another significant advancement was the Halex (halogen exchange) reaction, reported by Gottlieb in 1936, which involves the nucleophilic substitution of a chlorine atom with a fluoride (B91410) ion, typically using potassium fluoride (KF). sigmaaldrich.com

These traditional methods, while foundational, often required harsh reaction conditions. The latter half of the 20th century and the early 21st century saw the development of a new generation of fluorinating agents and catalytic systems. The advent of new electrophilic and nucleophilic fluorinating reagents, along with the use of transition metal catalysts, has enabled more efficient and regioselective fluorination of aromatic rings under milder conditions. These advancements have made complex substituted fluorinated aromatics, including precursors for compounds like Methyl 2,6-difluoro-3-methylbenzoate, more accessible for research and development.

Overview of Academic Research Paradigms and Emerging Areas for this compound and Related Analogues

This compound is primarily utilized as a synthetic intermediate. Its value lies in its specific arrangement of functional groups, which can be further modified to build more complex target molecules. For instance, the ester group can be hydrolyzed back to a carboxylic acid or converted into an amide, while the aromatic ring can undergo further substitution reactions.

Research on closely related analogues provides insight into the potential applications of this compound. For example, Methyl 2,6-difluoro-3-nitrobenzoate is known to be an intermediate in the synthesis of agrochemicals and pharmaceuticals. chemimpex.com The nitro group in this analogue can be reduced to an amine, providing a new functional group for further chemical transformations. This suggests that this compound could serve a similar role as a building block for creating novel compounds for biological screening.

Emerging research paradigms for such fluorinated building blocks include their incorporation into:

Novel Agrochemicals: Developing new pesticides and herbicides with high potency and selectivity. chemimpex.commdpi.com

Pharmaceuticals: Acting as scaffolds for new therapeutic agents where the fluorine atoms enhance metabolic stability or binding interactions. chemimpex.compatsnap.com

Advanced Materials: Creating specialized polymers or liquid crystals where the fluorine substitution pattern imparts desirable physical properties. chemimpex.com

While direct research on this compound is limited, its structural features ensure its relevance as a versatile precursor in the ongoing quest for new and improved chemical entities across multiple scientific fields.

Data Tables

The following tables provide physicochemical and reaction data for the precursor acid and a closely related ester, offering context for the properties and synthesis of this compound.

Table 1: Physicochemical Properties of 2,6-Difluoro-3-methylbenzoic Acid Data for the carboxylic acid precursor to the title compound.

| Property | Value | Source |

| CAS Number | 32890-88-3 | nih.govfishersci.be |

| Molecular Formula | C₈H₆F₂O₂ | nih.govfishersci.be |

| Molecular Weight | 172.13 g/mol | nih.govfishersci.be |

| Melting Point | 138°C to 142°C | fishersci.be |

| IUPAC Name | 2,6-difluoro-3-methylbenzoic acid | nih.gov |

Table 2: Physicochemical Properties of Methyl 2,6-difluorobenzoate (B1233279) Data for a structurally similar, well-documented ester.

| Property | Value | Source |

| CAS Number | 13671-00-6 | sigmaaldrich.com |

| Molecular Formula | F₂C₆H₃CO₂CH₃ | sigmaaldrich.com |

| Molecular Weight | 172.13 g/mol | sigmaaldrich.com |

| Boiling Point | 203-204 °C | sigmaaldrich.com |

| Density | 1.281 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.476 | sigmaaldrich.com |

Table 3: Representative Fischer Esterification Reaction A general method for synthesizing methyl esters from carboxylic acids.

| Reactants & Conditions | Description | Source |

| Substrates | Benzoic Acid, Methanol (B129727) | uomustansiriyah.edu.iq |

| Catalyst | Concentrated Sulfuric Acid | uomustansiriyah.edu.iq |

| Process | The reactants are mixed and heated under reflux for a set period. | uomustansiriyah.edu.iq |

| Workup | The product ester is separated from unreacted acid and the catalyst. | uomustansiriyah.edu.iq |

| Mechanism | Involves protonation of the carboxyl group, nucleophilic attack by the alcohol, and subsequent elimination of water. | uomustansiriyah.edu.iq |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-difluoro-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNPHCOGNULPLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289603 | |

| Record name | Methyl 2,6-difluoro-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773873-98-6 | |

| Record name | Methyl 2,6-difluoro-3-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773873-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,6-difluoro-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2,6 Difluoro 3 Methylbenzoate and Its Precursors

Esterification Pathways for the Formation of Methyl 2,6-difluoro-3-methylbenzoate

The final step in the synthesis of this compound is the formation of the methyl ester from its corresponding carboxylic acid. This can be achieved through several established methods.

Direct Esterification Reactions with Corresponding Carboxylic Acids

Direct esterification of 2,6-difluoro-3-methylbenzoic acid with methanol (B129727) is a common and straightforward approach. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a prime example of this methodology. synarchive.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.com In this process, the carboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water formed as a byproduct is typically removed, often by azeotropic distillation. masterorganicchemistry.com

Reaction Scheme for Fischer-Speier Esterification:

| Reactant | Reagent | Conditions | Product |

| 2,6-Difluoro-3-methylbenzoic Acid | Methanol, Acid Catalyst (e.g., H₂SO₄) | Heat, Removal of Water | This compound |

For substrates that may be sensitive to strong acids and high temperatures, milder methods are available. The use of diazomethane (B1218177) (CH₂N₂) or its safer alternative, trimethylsilyldiazomethane (B103560) ((CH₃)₃SiCHN₂), offers a highly efficient route to methyl esters under neutral conditions. e3s-conferences.orgwikipedia.orgorgsyn.orglibretexts.orgmasterorganicchemistry.comresearchgate.net The reaction of a carboxylic acid with diazomethane is rapid and quantitative, proceeding via an initial proton transfer followed by an Sₙ2 displacement of nitrogen gas. libretexts.org Trimethylsilyldiazomethane reacts similarly, offering the advantage of being a stable liquid, thus avoiding the hazards associated with the explosive nature of diazomethane gas. wikipedia.orgresearchgate.net

Another effective direct esterification method involves the conversion of the carboxylic acid to its corresponding acid chloride, 2,6-difluoro-3-methylbenzoyl chloride, which is then reacted with methanol. sigmaaldrich.combldpharm.comuni.lu This two-step approach is often very high-yielding. The acid chloride is typically prepared by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with methanol to furnish the methyl ester.

Transesterification Processes Involving Aromatic Esters

Transesterification is another viable, though less direct, pathway for the synthesis of this compound. This process involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. For instance, if an ethyl or other alkyl ester of 2,6-difluoro-3-methylbenzoic acid were available, it could be converted to the methyl ester by heating with an excess of methanol and an acid or base catalyst. The equilibrium is driven towards the desired product by using a large excess of methanol or by removing the lower-boiling alcohol byproduct through distillation. While specific examples for this particular compound are not prevalent in the literature, the general principles of transesterification are well-established for a wide range of aromatic esters. doubtnut.comnih.gov

Synthesis of Key Intermediates: 2,6-Difluoro-3-methylbenzoic Acid Derivatives

The availability of the precursor, 2,6-difluoro-3-methylbenzoic acid, is paramount for the synthesis of its methyl ester. libretexts.orgresearchgate.netsigmaaldrich.comfishersci.behymasynthesis.comnih.gov This intermediate can be synthesized through various strategies, primarily involving the introduction of a carboxyl group onto a suitably substituted aromatic ring.

Carboxylation Strategies for the Construction of Aromatic Carboxylic Acids

A powerful method for the synthesis of aromatic carboxylic acids is the carboxylation of an organometallic intermediate. A plausible route to 2,6-difluoro-3-methylbenzoic acid involves the generation of an organolithium or Grignard reagent from a halogenated precursor, followed by quenching with carbon dioxide.

For example, starting from 1-bromo-2,6-difluoro-3-methylbenzene, treatment with an organolithium reagent such as n-butyllithium at low temperature would generate the corresponding aryllithium species. This highly nucleophilic intermediate would then readily react with solid carbon dioxide (dry ice) in an electrophilic attack, and subsequent acidic workup would yield the desired 2,6-difluoro-3-methylbenzoic acid. A patent for a similar process describes the synthesis of 2,4-difluoro-3-substituted benzoic acids by treating a 1-bromo-2,4-difluoro-3-substituted benzene (B151609) with an organometallic reagent followed by carbon dioxide. youtube.com Mechanochemical methods for Grignard carboxylation have also been developed, offering advantages such as shorter reaction times and reduced solvent usage. synquestlabs.com

Illustrative Carboxylation Reaction:

| Starting Material | Reagents | Intermediate | Product |

| 1-Bromo-2,6-difluoro-3-methylbenzene | 1. n-BuLi, 2. CO₂, 3. H₃O⁺ | 2,6-Difluoro-3-methylphenyllithium | 2,6-Difluoro-3-methylbenzoic acid |

Oxidative Conversions of Aromatic Aldehydes to Benzoic Acid Precursors

An alternative approach to the synthesis of 2,6-difluoro-3-methylbenzoic acid is the oxidation of the corresponding aldehyde, 2,6-difluoro-3-methylbenzaldehyde. masterorganicchemistry.comhymasynthesis.com This aldehyde precursor can be synthesized through various formylation reactions of the parent aromatic ring. The oxidation of the aldehyde to the carboxylic acid is a common and generally high-yielding transformation in organic synthesis.

A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents such as silver oxide (Ag₂O) or buffered potassium permanganate. A patent related to the synthesis of fluorinated benzoic acids suggests that the oxidation of the corresponding benzaldehyde (B42025) can be achieved by exposure to air or by using known oxidizing agents in solvents like dichloromethane (B109758) or toluene (B28343). youtube.com The choice of oxidant and reaction conditions would be guided by the stability of the starting material and the desired selectivity.

Development of Advanced Synthetic Strategies for Polyfluorinated Aromatic Systems

The construction of the polyfluorinated aromatic core of this compound can be approached through several advanced synthetic strategies. One of the most powerful techniques for the regioselective functionalization of aromatic rings is directed ortho-metalation (DoM) . synarchive.comorganic-chemistry.orge3s-conferences.orgorgsyn.orgyoutube.com In this methodology, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium base, directing deprotonation to the adjacent ortho position. While fluorine itself is a weak DMG, the presence of two fluorine atoms can influence the site of metalation. The strategic placement of a more potent DMG could allow for the precise introduction of the methyl and carboxyl groups onto a difluorinated benzene ring.

Another innovative approach to the synthesis of 1,3-difluorobenzene (B1663923) derivatives involves the reaction of difluorocarbene with 1,2-disubstituted cyclobutenes. google.com This method leads to a ring expansion to form the benzene ring with a non-adjacent arrangement of the fluorine atoms, which is characteristic of the target molecule's substitution pattern.

Furthermore, the selective decarboxylation of poly-halogenated aromatic dicarboxylic acids can be a route to mono-carboxylic acids. For instance, the decarboxylation of halogenated phthalic acids has been studied, though selectivity can be a challenge. doubtnut.comsynquestlabs.comgoogle.com

These advanced strategies offer alternative and potentially more efficient or regioselective pathways to the core structure of this compound, complementing the more traditional synthetic approaches.

Regioselective Introduction of Functional Groups on Fluorinated Aromatic Rings

The regioselective functionalization of fluorinated aromatic rings is a cornerstone in the synthesis of many complex molecules. In the context of preparing 2,6-difluoro-3-methylbenzoic acid, the primary challenge lies in introducing a carboxyl group at a specific position on the 2,6-difluorotoluene (B1296929) (1,3-difluoro-2-methylbenzene) starting material. Directed ortho-metalation (DoM) has emerged as a powerful strategy for achieving such regioselectivity. unblog.frwikipedia.orgorganic-chemistry.org

The DoM reaction utilizes a directing metalation group (DMG) on the aromatic ring, which interacts with an organolithium reagent to facilitate deprotonation at the adjacent ortho-position. wikipedia.org In the case of fluorinated benzenes, the fluorine atom itself can act as a modest directing group, enhancing the acidity of the neighboring protons. organic-chemistry.orgresearchgate.net For 1,3-difluorinated systems, the position between the two fluorine atoms is significantly activated for deprotonation.

A general approach for the synthesis of 2,6-difluoro-3-methylbenzoic acid involves the ortho-lithiation of 1,3-difluoro-2-methylbenzene. The two fluorine atoms cooperatively direct the lithiation to the C2 position. The resulting aryllithium intermediate is then quenched with an electrophile, such as carbon dioxide (in the form of dry ice), to install the carboxylic acid group, yielding the desired product with high regioselectivity. The use of strong lithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is common for such transformations.

The effectiveness of various directing groups in DoM reactions has been extensively studied. While fluorine is a moderate directing group, its ability to direct lithiation is well-established, particularly when acting in concert with other activating or directing groups. organic-chemistry.orgepfl.ch

| Directing Metalation Group (DMG) | Relative Directing Ability | Typical Base | Ref. |

|---|---|---|---|

| -CONR₂ | Strong | s-BuLi, n-BuLi | organic-chemistry.org |

| -OCONR₂ | Strong | s-BuLi | organic-chemistry.org |

| -SO₂NR₂ | Strong | n-BuLi | organic-chemistry.org |

| -OMe | Moderate | n-BuLi, t-BuLi | organic-chemistry.org |

| -F | Moderate | n-BuLi, LDA | researchgate.net |

Research has shown that the choice of solvent and temperature can significantly influence the outcome of lithiation reactions on fluorinated aromatics. For instance, the use of butyllithium (B86547) in THF-hexane at low temperatures (-78 °C) can sometimes lead to complex product mixtures due to side reactions like autometallation. Therefore, careful optimization of reaction conditions is crucial for achieving high yields of the desired regioseomer. Studies on related chloro- and bromo-substituted fluoroarenes have further illuminated the competitive nature of directing groups and the importance of reaction conditions in controlling regioselectivity. epfl.charkat-usa.org

Catalytic Methodologies for Enhanced Yields and Selectivity in Benzoate (B1203000) Synthesis

Once the precursor, 2,6-difluoro-3-methylbenzoic acid, is obtained, the final step is its conversion to this compound. This is typically achieved through an esterification reaction. While classic methods like Fischer esterification (refluxing the carboxylic acid in methanol with a strong acid catalyst) are viable, modern synthetic chemistry often seeks more efficient and milder catalytic approaches to improve yields and minimize waste.

Heterogeneous solid acid catalysts have gained attention for esterification reactions due to their ease of separation from the reaction mixture and potential for reusability. A study on the esterification of various benzoic acids using a Zr/Ti solid acid catalyst demonstrated high efficiency. mdpi.com This type of catalyst functions by activating the carbonyl group of the carboxylic acid, facilitating nucleophilic attack by methanol. mdpi.com The reaction typically proceeds under reflux in methanol, and the catalyst can often be recovered and reused multiple times without significant loss of activity.

| Catalyst System | Substrate Example | Solvent | Temperature (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Zr/Ti Solid Acid | p-Methylbenzoic Acid | Methanol | 120 | High (not specified) | mdpi.com |

| Al₂O₃ / MeSO₃H | Benzoic Acid | Methanol | Not specified | Not specified | mdpi.com |

| Fe₂(SO₄)₃·xH₂O / H₂SO₄ | Benzoic Acid | Methanol | Not specified | Not specified | mdpi.com |

Another advanced catalytic approach relevant to benzoate synthesis is palladium-catalyzed carbonylation. researchgate.netunipr.it These methods typically involve the coupling of an aryl halide or a related precursor with carbon monoxide and an alcohol. For instance, a palladium catalyst can facilitate the carbonylation of an aryl bromide in the presence of methanol to directly form the methyl benzoate derivative. While highly efficient for many substrates, the application of this method would require the synthesis of a suitable halogenated precursor, such as 2-bromo-1,3-difluoro-6-methylbenzene. The development of palladium-catalyzed difluoroalkylative carbonylation reactions further expands the toolkit for synthesizing complex fluorinated esters, although these are more commonly applied to different substrate classes. nih.gov

The choice of synthetic methodology ultimately depends on factors such as substrate availability, desired scale, and the need for high purity and yield. For this compound, the combination of regioselective ortho-metalation to form the carboxylic acid precursor, followed by a robust catalytic esterification, represents a highly effective and modern synthetic route.

Chemical Reactivity and Mechanistic Studies of Methyl 2,6 Difluoro 3 Methylbenzoate

Investigation of Electrophilic Aromatic Substitution Reactions on the Methyl 2,6-difluoro-3-methylbenzoate Ring System

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. libretexts.org The outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic and steric properties of the substituents already present. libretexts.org

The aromatic ring of this compound is polysubstituted, and the directing effects of these groups determine the position of incoming electrophiles. The substituents are a methyl group, two fluorine atoms, and a methyl ester group.

Activating and Deactivating Effects: The methyl group (-CH₃) is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. wikipedia.org It donates electron density to the ring primarily through an inductive effect and hyperconjugation. libretexts.org Conversely, the fluorine atoms (-F) and the methyl ester group (-COOCH₃) are deactivating groups, making the ring less reactive towards electrophiles. minia.edu.eg Fluorine atoms are highly electronegative and withdraw electron density inductively. The methyl ester group deactivates the ring by withdrawing electron density through both inductive and resonance effects. The combined effect of these groups renders the ring significantly less nucleophilic than toluene (B28343) but potentially more reactive than a ring with only deactivating groups.

Directing Effects: The substituents also direct incoming electrophiles to specific positions on the ring.

The methyl group is an ortho, para-director. libretexts.orgchemguide.co.uk

Fluorine atoms are also ortho, para-directors, despite being deactivating. jmu.edu They can donate a lone pair of electrons through resonance to stabilize the cationic intermediate (sigma complex) when the attack is at the ortho or para position.

The methyl ester group is a meta-director. minia.edu.eg

In this compound, the available positions for substitution are C4 and C5. The directing effects of the existing substituents on these positions are summarized below:

| Substituent | Position | Directing Effect on C4 | Directing Effect on C5 |

| -CH₃ | C3 | ortho | meta |

| -F | C2 | meta | para |

| -F | C6 | para | meta |

| -COOCH₃ | C1 | meta | meta |

Based on this analysis, the C4 position is favored by the ortho-directing methyl group and one of the para-directing fluorine atoms (at C6). The C5 position is favored by the other para-directing fluorine atom (at C2). The deactivating methyl ester group directs meta to both positions, which is a deactivating influence but does not provide strong regiochemical preference between C4 and C5. The directing effects of the activating methyl group and the resonance-donating fluorine atoms are generally stronger than the deactivating influence of the ester group in determining the position of substitution. Therefore, electrophilic substitution is most likely to occur at the C4 or C5 position, with the precise outcome depending on the specific electrophile and reaction conditions.

The mechanism for electrophilic aromatic substitution on this compound follows the general two-step pathway characteristic of these reactions:

Formation of a Sigma Complex (Arenium Ion): An electrophile (E⁺) attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. libretexts.orgminia.edu.eg In this step, the aromaticity of the ring is temporarily lost. For example, in a nitration reaction, the nitronium ion (NO₂⁺) is the electrophile. libretexts.org The attack at the C4 position would lead to a specific set of resonance structures for the intermediate.

Deprotonation to Restore Aromaticity: A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the sigma complex, restoring the aromatic system and yielding the substituted product. libretexts.org

The stability of the intermediate sigma complex is key to determining the reaction's regioselectivity. The positive charge in the sigma complex is delocalized across the ring. Electron-donating groups, like the methyl group, can further stabilize this positive charge when it is located on an adjacent carbon, which occurs during ortho and para attack. libretexts.org This stabilization lowers the activation energy for the formation of the ortho and para intermediates, making these pathways more favorable.

Nucleophilic Acyl Substitution at the Ester Moiety of this compound

The ester functional group in this compound is susceptible to nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This class of reactions involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group, in this case, the methoxy (B1213986) group (-OCH₃). youtube.com

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2,6-difluoro-3-methylbenzoic acid, under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible and proceeds via the addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion to form the carboxylic acid, which is subsequently deprotonated by the basic conditions to yield the carboxylate salt. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: This is a reversible process. The carbonyl oxygen is first protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, which then eliminates methanol (B129727) after a proton transfer to yield the carboxylic acid.

Ester Exchange (Transesterification): In the presence of an alcohol and an acid or base catalyst, this compound can be converted to a different ester. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.org

The ester can be converted into a variety of other carboxylic acid derivatives. libretexts.org This is a common strategy in the synthesis of more complex molecules.

Amide Formation: Reaction with ammonia (B1221849) or a primary or secondary amine leads to the formation of the corresponding amide. This reaction, known as aminolysis, typically requires heating as amines are less reactive nucleophiles than hydroxide ions, and methoxide is not a particularly good leaving group. libretexts.org The use of Lewis acid catalysts can facilitate the amidation of methyl esters. researchgate.netresearchgate.net

Hydrazide Formation: Reaction with hydrazine (B178648) (H₂NNH₂) yields the corresponding hydrazide. This reaction follows the same nucleophilic acyl substitution mechanism.

The general reactivity order for nucleophilic acyl substitution is: Acid Chlorides > Acid Anhydrides > Esters > Amides. youtube.com This means that while esters can be readily converted to the less reactive amides, the reverse reaction is generally not feasible. youtube.com

| Nucleophile | Product | Reaction Type |

| H₂O / H⁺ or OH⁻ | 2,6-Difluoro-3-methylbenzoic acid | Hydrolysis |

| R'OH / H⁺ or R'O⁻ | R' 2,6-difluoro-3-methylbenzoate | Transesterification |

| NH₃ | 2,6-Difluoro-3-methylbenzamide | Aminolysis |

| R'NH₂ | N-R'-2,6-Difluoro-3-methylbenzamide | Aminolysis |

| H₂NNH₂ | 2,6-Difluoro-3-methylbenzohydrazide | Hydrazinolysis |

Transformations Involving the Methyl Group and Halogen Atoms of this compound

Reactions of the Methyl Group: The methyl group attached to the aromatic ring has reactivity similar to that of toluene. wikipedia.org

Free Radical Halogenation: In the presence of ultraviolet (UV) light or a radical initiator, the benzylic hydrogens of the methyl group can be substituted by halogens (e.g., chlorine or bromine) via a free-radical chain reaction. chemguide.co.uk This would yield compounds such as Methyl 3-(bromomethyl)-2,6-difluorobenzoate.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid. wikipedia.org This would transform this compound into a dicarboxylic acid derivative.

Reactions of the Fluorine Atoms: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making the fluorine atoms on the aromatic ring generally unreactive towards substitution. baranlab.org Cleavage of the C-F bond, or C-F bond activation, is a significant challenge and typically requires harsh conditions or specialized reagents. baranlab.orgchem8.org

Nucleophilic Aromatic Substitution (SNA_r): Direct displacement of the fluorine atoms by a nucleophile is difficult because the ring is not sufficiently electron-deficient to facilitate the addition-elimination mechanism of S_NAr, and fluorine is a poor leaving group in this context.

Advanced Methods for C-F Activation: Modern synthetic methods have been developed to activate C-F bonds, including the use of transition metal catalysts, frustrated Lewis pairs, and electrochemical methods. researchgate.netrsc.org These methods are generally employed for specific, targeted transformations and are not considered standard laboratory reactions.

Side-Chain Functionalization Reactions (e.g., Chlorination of Aromatic Methyl Groups)

The methyl group on the aromatic ring of this compound is susceptible to free-radical halogenation, a common method for functionalizing benzylic positions. jove.com This type of reaction is typically initiated by UV light or a chemical initiator, such as peroxides. jove.comgoogle.com The mechanism involves the formation of a resonance-stabilized benzylic radical, which then reacts with a halogen. jove.com

In a reaction analogous to the side-chain chlorination of methyl p-methyl benzoate (B1203000), this compound can be converted to methyl 2,6-difluoro-3-(chloromethyl)benzoate. google.com The reaction would likely proceed by bubbling chlorine gas through a solution of the starting material in a suitable solvent, under UV irradiation or in the presence of a radical initiator like dibenzoyl peroxide or azobisisobutyronitrile (AIBN). google.com The temperature of the reaction is a critical parameter, as higher temperatures can lead to multiple chlorinations or undesired side reactions on the aromatic ring. google.com

Interactive Data Table: Hypothetical Conditions for Side-Chain Chlorination

| Parameter | Condition | Expected Outcome |

| Reactant | This compound | - |

| Reagent | Chlorine (Cl₂) | Provides the chlorine radical |

| Initiator | UV light or AIBN | Initiates the radical chain reaction |

| Solvent | Carbon tetrachloride (CCl₄) or similar inert solvent | Dissolves reactants and facilitates the reaction |

| Temperature | 70-140 °C | Influences reaction rate and selectivity google.com |

| Product | Methyl 2,6-difluoro-3-(chloromethyl)benzoate | Monochlorinated product |

Studies on Halogen Exchange and Displacement Reactions within the Fluorinated Aromatic Core

The fluorine atoms on the aromatic ring of this compound are subject to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the fluorine atoms and the methyl ester group activates the ring towards attack by nucleophiles. In SNAr reactions of polyfluorinated aromatic compounds, the position of substitution is governed by the electronic effects of the substituents.

The two fluorine atoms are ortho and para to the electron-withdrawing methyl ester group, which enhances their susceptibility to nucleophilic attack. Conversely, the methyl group at the 3-position is an electron-donating group, which may slightly deactivate the adjacent fluorine atoms. Mechanistic studies on similar fluorinated systems suggest that the reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the aromatic ring. The stability of this intermediate is a key factor in determining the reaction rate.

While specific studies on halogen exchange for this compound are not prevalent, general principles of SNAr suggest that it could react with various nucleophiles, such as alkoxides, amines, or thiols, to displace one or both fluorine atoms. The regioselectivity of the substitution would depend on the nature of the nucleophile and the reaction conditions.

Interactive Data Table: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product(s) | Mechanistic Considerations |

| Sodium methoxide (NaOMe) | Methyl 2-fluoro-6-methoxy-3-methylbenzoate or Methyl 2,6-dimethoxy-3-methylbenzoate | The strong nucleophile attacks the carbon bearing a fluorine atom, leading to a Meisenheimer intermediate. |

| Ammonia (NH₃) | Methyl 3-amino-2,6-difluorobenzoate or further substitution products | The position of substitution will be influenced by the electronic directing effects of the existing substituents. |

| Sodium thiophenoxide (NaSPh) | Methyl 2-fluoro-3-methyl-6-(phenylthio)benzoate | The soft nature of the thiolate nucleophile can influence the regioselectivity of the attack. |

Advanced Spectroscopic and Analytical Characterization of Methyl 2,6 Difluoro 3 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like Methyl 2,6-difluoro-3-methylbenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, including two-dimensional methods, is essential for a complete and accurate assignment of its structure.

The analysis of ¹H and ¹³C NMR spectra of analogous compounds provides a reliable framework for predicting the spectral features of this compound. By examining structurally similar benzoate (B1203000) derivatives, expected chemical shifts and coupling patterns can be estimated. For instance, data from compounds like 4-methylbenzoic acid and 2-chlorobenzoic acid offer insights into the electronic effects of substituents on the benzene (B151609) ring. rsc.org

In the ¹H NMR spectrum of this compound, the methyl group attached to the ring (C3-CH₃) would likely appear as a singlet around 2.3 ppm. The methoxy (B1213986) protons (O-CH₃) of the ester group would also be a singlet, typically found further downfield, around 3.8-3.9 ppm. The two aromatic protons would exhibit a more complex pattern due to coupling with each other and with the adjacent fluorine atoms.

In the ¹³C NMR spectrum, distinct signals would be expected for each carbon atom. The methyl carbon would resonate at approximately 20-22 ppm, while the methoxy carbon would be found around 55-60 ppm. rsc.org The carbonyl carbon of the ester is characteristically deshielded, appearing in the 165-170 ppm region. The aromatic carbons would have their chemical shifts significantly influenced by the fluorine substituents, with the fluorine-bonded carbons showing large C-F coupling constants.

| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Ar-CH₃ | ¹H | ~2.3 | Singlet (s) |

| O-CH₃ | ¹H | ~3.9 | Singlet (s) |

| Ar-H | ¹H | 7.0 - 7.6 | Multiplet (m) |

| Ar-CH₃ | ¹³C | ~21 | Quartet (q) |

| O-CH₃ | ¹³C | ~56 | Quartet (q) |

| Ar-C | ¹³C | 110 - 165 | Various (with C-F coupling) |

| C=O | ¹³C | ~167 | Singlet (s) or Triplet (t) due to long-range coupling |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide range of chemical shifts, making it excellent for distinguishing between non-equivalent fluorine atoms within a molecule. huji.ac.il

In this compound, the two fluorine atoms are in chemically distinct environments. The fluorine at C2 is ortho to the ester group and ortho to a hydrogen atom, while the fluorine at C6 is ortho to the ester group and ortho to the methyl group. This difference in neighboring substituents leads to separate signals in the ¹⁹F NMR spectrum. The chemical shifts are sensitive to the electronic environment, and coupling between the two fluorine nuclei (⁴JFF) as well as coupling to nearby protons (³JHF and ⁴JHF) would result in complex multiplet structures for each signal. huji.ac.il This allows for precise characterization of the fluorine substitution pattern on the aromatic ring. Studies on simple fluorobenzoates have demonstrated the utility of ¹⁹F NMR in probing the local electronic environment and interaction of the fluorine atoms. nih.gov

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous assignment of all signals, especially for complex structures. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. lancaster.ac.uk For this compound, a cross-peak would be observed between the two aromatic protons, confirming their adjacent relationship on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. numberanalytics.com It would be used to definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically over 2-3 bonds) between protons and carbons. numberanalytics.com This is arguably the most powerful tool for this molecule. Key correlations would include:

From the methyl protons (C3-CH₃) to the aromatic carbons C2, C3, and C4.

From the methoxy protons (O-CH₃) to the carbonyl carbon (C=O).

From the aromatic protons to various carbons throughout the ring, including the carbonyl carbon and the fluorinated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, irrespective of bonding. huji.ac.il It could confirm the substitution pattern by showing correlations between the methyl protons (C3-CH₃) and the aromatic proton at C4, and between the methoxy protons and the fluorine/proton at the C2 position.

| 2D NMR Technique | Purpose and Expected Key Correlations |

|---|---|

| COSY | Confirms H-H bond connectivity (e.g., between Ar-H at C4 and C5). lancaster.ac.uk |

| HSQC | Links protons to their directly attached carbons (e.g., O-CH₃ to its carbon, Ar-H's to their carbons). numberanalytics.com |

| HMBC | Establishes the carbon skeleton via 2- and 3-bond H-C correlations (e.g., O-CH₃ to C=O; Ar-CH₃ to C2, C3, C4). numberanalytics.com |

| NOESY | Confirms spatial proximity of groups (e.g., Ar-CH₃ protons near Ar-H at C4). huji.ac.il |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is exceptionally useful for identifying individual components within a complex mixture. wisc.edu In a hypothetical scenario involving the synthesis or analysis of this compound, GC-MS could be used to separate the target compound from starting materials, by-products, or other derivatives. ojp.gov

The gas chromatograph would first separate the mixture based on the components' boiling points and interactions with the column's stationary phase. As each separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the compound's molecular weight and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint that aids in structural identification. For this compound, characteristic fragments would likely arise from the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•CO₂CH₃).

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula, as very few combinations of atoms will have the exact same mass. rsc.org

For this compound, the molecular formula is C₉H₈F₂O₂. HRMS would be used to confirm this composition by providing an experimental mass that matches the calculated theoretical mass. This is a critical step in verifying the identity of a newly synthesized compound or an isolated natural product. The ability to obtain a precise mass eliminates ambiguity and provides strong evidence for the proposed structure. rsc.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈F₂O₂ |

| Calculated Monoisotopic Mass | 186.04923 Da |

| Technique for Confirmation | High-Resolution Mass Spectrometry (HRMS) |

Vibrational Spectroscopy for Functional Group and Structural Confirmation

Vibrational spectroscopy is an indispensable tool for the elucidation of molecular structures by identifying the functional groups present in a molecule. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of molecules, providing a unique spectral fingerprint. For a compound like this compound, these methods are critical for confirming the presence of the ester group, the substituted benzene ring, and the carbon-fluorine bonds.

Fourier Transform Infrared (FTIR) Spectroscopy of Benzoate Compounds

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. For esters, and specifically aromatic esters like benzoate compounds, there are several characteristic absorption bands. Esters are known to exhibit a pattern of three strong peaks, sometimes referred to as the "Rule of Three," which correspond to the C=O and two C-O stretching vibrations. nih.gov

The most prominent feature in the infrared spectrum of an aromatic ester is the carbonyl (C=O) stretching band. Due to conjugation with the aromatic ring, this peak typically appears at a lower wavenumber compared to saturated esters. For aromatic esters, this intense absorption is generally found in the range of 1730–1715 cm⁻¹. researchgate.netnih.gov The electron-withdrawing nature of the fluorine atoms on the ring in this compound is expected to influence the precise position of this band.

Following the carbonyl stretch, two other significant stretching vibrations are associated with the C-O bonds of the ester group. nih.gov These are the C-C-O stretch, which is typically observed between 1310 and 1250 cm⁻¹, and the O-C-C stretch, found in the 1130–1100 cm⁻¹ region. researchgate.net These bands are crucial for confirming the ester functionality.

In addition to the ester group vibrations, the spectrum of this compound would display bands related to the substituted benzene ring. These include aromatic C=C stretching vibrations, which typically appear in the 1600–1450 cm⁻¹ region. nih.gov The C-H stretching vibrations of the methyl group and the aromatic ring are expected above 3000 cm⁻¹. Furthermore, strong absorption bands corresponding to the C-F stretching vibrations are anticipated, typically in the 1350-1100 cm⁻¹ region, which may overlap with the C-O stretching bands.

Table 1: Characteristic FTIR Vibrational Frequencies for Aromatic Esters

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1730 - 1715 | Strong |

| Ester C-O | Asymmetric Stretch (C-C-O) | 1310 - 1250 | Strong |

| Ester C-O | Symmetric Stretch (O-C-C) | 1130 - 1100 | Strong |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium to Strong |

| C-F | Stretch | 1350 - 1100 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Solid-State Analysis

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal to no preparation. s-a-s.org This method is particularly advantageous for solid-state analysis as it is non-destructive and rapid. s-a-s.org The sample is placed in direct contact with an ATR crystal, and the infrared beam penetrates a short distance into the sample, providing a high-quality spectrum of the surface. s-a-s.org

Disappearance of the O-H Band: The broad absorption band characteristic of the carboxylic acid O-H stretching vibration, typically found between 3300 and 2500 cm⁻¹, would be absent in the spectrum of the ester.

Shift in Carbonyl Frequency: The C=O stretching frequency of the carboxylic acid dimer (around 1700 cm⁻¹) would be replaced by the characteristic ester C=O stretch (around 1720-1730 cm⁻¹).

Appearance of C-O-C Bands: The strong, distinct C-O stretching bands of the ester group would appear in the 1300-1100 cm⁻¹ region, replacing the C-O stretch of the carboxylic acid.

Table 2: Comparison of Expected Key Vibrational Modes in ATR-IR for the Precursor Acid and the Final Ester

| Vibrational Mode | 2,6-difluoro-3-methylbenzoic acid (Precursor) chemicalbook.com | This compound (Product) |

|---|---|---|

| O-H Stretch | Present (Broad, ~3300-2500 cm⁻¹) | Absent |

| C-H Stretch (Aromatic & Aliphatic) | Present (~3100-2850 cm⁻¹) | Present (~3100-2850 cm⁻¹) |

| C=O Stretch | Present (~1700 cm⁻¹) | Present (~1730-1715 cm⁻¹) |

| Aromatic C=C Stretch | Present (~1600-1450 cm⁻¹) | Present (~1600-1450 cm⁻¹) |

| C-O Stretch | Present (~1300 cm⁻¹) | Present (Two bands, ~1310-1100 cm⁻¹) |

Raman Spectroscopy Investigations of Methyl 2,6-Difluoro-3-nitrobenzoate and Related Structures

Raman spectroscopy is a complementary technique to FTIR that provides information about molecular vibrations. horiba.com While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. This often means that non-polar bonds and symmetric vibrations, which are weak in the IR spectrum, produce strong signals in the Raman spectrum.

For a related structure such as Methyl 2,6-difluoro-3-nitrobenzoate , Raman spectroscopy would be highly effective in characterizing the key functional groups. The nitro group (–NO₂) gives rise to very characteristic Raman bands. The symmetric stretching vibration of the nitro group is particularly strong and typically appears in the region of 1360–1345 cm⁻¹. The asymmetric stretch is usually found at a higher frequency, around 1550-1530 cm⁻¹, but is often weaker in the Raman spectrum compared to the symmetric stretch.

The vibrations of the benzene ring are also prominent in the Raman spectrum. Aromatic ring "breathing" modes often produce sharp, intense bands. For substituted benzenes, characteristic bands appear around 1600 cm⁻¹ (C=C stretch) and a sharp ring breathing mode near 1000 cm⁻¹. ias.ac.in The carbonyl (C=O) stretch of the ester group in aromatic systems is also observable in Raman spectra, typically in the 1740-1720 cm⁻¹ range. researchgate.net The C-F bonds would also have characteristic stretching vibrations, though their intensity can vary.

By analogy with related compounds like methyl nitrobenzoates and methyl benzoate, a predictive assignment of Raman shifts can be made for Methyl 2,6-difluoro-3-nitrobenzoate. nih.govnih.govchemicalbook.com

Table 3: Predicted Raman Shifts for Methyl 2,6-difluoro-3-nitrobenzoate

| Functional Group / Moiety | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1345 | Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1530 | Medium to Weak |

| Nitro (NO₂) | Scissoring / Bending | 860 - 840 | Medium |

| Carbonyl (C=O) | Stretch | 1740 - 1720 | Medium |

| Aromatic Ring | C=C Stretch | ~1600 | Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Strong, Sharp |

| C-F | Stretch | 1350 - 1100 | Medium |

Computational Chemistry and Theoretical Investigations of Methyl 2,6 Difluoro 3 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometry, and various reactivity descriptors, providing a molecular-level understanding of the compound's behavior.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules like Methyl 2,6-difluoro-3-methylbenzoate. DFT calculations are employed to optimize the molecular geometry and to determine the energies and distributions of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The geometry of this compound is significantly influenced by its substituents. The two fluorine atoms at the ortho positions (2 and 6) relative to the ester group exert strong steric and electronic effects. These substituents are expected to force the methyl ester group out of the plane of the benzene (B151609) ring to minimize steric repulsion. Similarly, studies on related 2,6-disubstituted compounds, such as 2,6-difluorobenzamide (B103285), have shown that fluorine atoms induce a non-planar conformation. nih.gov

The electronic properties are also heavily influenced by the fluorine atoms. Fluorine is highly electronegative and withdraws electron density from the aromatic ring. nih.gov This inductive effect generally leads to a stabilization (lowering of energy) of the molecular orbitals. The presence of multiple fluorine atoms can lower the HOMO energy and raise the LUMO energy, thereby increasing the HOMO-LUMO energy gap. nih.gov A larger HOMO-LUMO gap is typically associated with higher kinetic stability and lower chemical reactivity. repositorioinstitucional.mx The methyl group, being an electron-donating group, will have an opposing, albeit weaker, electronic effect. DFT calculations on similar fluorinated aromatic compounds provide an indication of the expected FMO energies.

Table 1: Calculated Frontier Molecular Orbital Properties of Related Aromatic Compounds using DFT

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference/Basis |

|---|---|---|---|---|

| Phenyl-SF₅ | - | -0.90 | - | TDA-DFT semanticscholar.org |

| Phenyl-SCF₃ | - | -0.78 | - | TDA-DFT semanticscholar.org |

| Phenyl-CF₃ | - | -0.57 | - | TDA-DFT semanticscholar.org |

| Phenyl-OCF₃ | - | -0.22 | - | TDA-DFT semanticscholar.org |

| Fluorene-Thiadiazole (29 units) | - | - | 2.13 | Extrapolated DFT repositorioinstitucional.mx |

| 5CzSF₅ | - | -1.80 | 3.85 | TDA-DFT semanticscholar.org |

| 5CzCF₃ | - | -1.61 | 4.03 | TDA-DFT semanticscholar.org |

This table presents data for analogous compounds to illustrate the effect of fluorination on electronic properties. Specific values for this compound require dedicated calculations.

Molecular electrostatic potential (MEP) surfaces are valuable for understanding intermolecular interactions, as they illustrate the charge distribution of a molecule three-dimensionally. youtube.comyoutube.com These maps are used to predict how molecules will interact with each other, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ed.ac.uk

For this compound, the MEP surface is expected to show distinct regions of positive and negative potential.

Negative Potential: The most negative electrostatic potential (red color) will be localized around the carbonyl oxygen of the ester group due to the presence of lone pairs and its high electronegativity. This region is a prime site for electrophilic attack or hydrogen bond donation.

Positive Potential: The highly electronegative fluorine atoms withdraw electron density from the carbon atoms to which they are attached, creating regions of positive potential on the aromatic ring near the C-F bonds. ed.ac.uk The hydrogen atoms of the methyl group will also exhibit positive potential.

Neutral Regions: The carbon framework of the aromatic ring will constitute the more neutral (green color) parts of the molecule.

This charge distribution is critical for understanding non-covalent interactions, such as those with biological receptors or solvent molecules. The knowledge of charge distributions can be used to determine how molecules interact with one another. youtube.com The analysis of MEP surfaces is invaluable for predicting the behavior of complex molecules. youtube.com

Conformational Analysis and Molecular Dynamics Simulations of Aromatic Esters

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time.

Fluorine substitution can profoundly impact molecular conformation. nih.gov In this compound, the two fluorine atoms flanking the ester group introduce significant steric hindrance. This steric clash prevents the ester group from being coplanar with the aromatic ring. Conformational analysis of the related 2,6-difluorobenzamide scaffold reveals that the lowest energy conformations are non-planar, with the amide group twisted out of the aromatic plane by about -27°. nih.gov A similar out-of-plane conformation is expected for the methyl ester group in this compound.

This forced non-planar arrangement has several consequences:

It reduces the electronic conjugation between the ester's carbonyl group and the aromatic π-system.

It creates a specific three-dimensional shape that will govern how the molecule fits into a binding site, for example, in an enzyme or receptor. nih.gov

The fluorine atoms can participate in specific non-covalent interactions, such as C-F···H-C or C-F···C=O contacts, which can further stabilize certain conformations. nih.gov

Molecular dynamics simulations can be used to study the dynamic behavior of molecules, including the rotation of substituent groups. aip.orgnih.govnih.gov The rotation of the methyl group and the ester group in this compound are two key dynamic processes.

Methyl Group Rotation: The barrier to internal rotation for a methyl group depends on the steric and electronic environment. mdpi.com For 2,6-difluorotoluene (B1296929), a closely related structure, a very low six-fold (V₆) potential barrier of 0.14872 kJ mol⁻¹ has been determined experimentally. rsc.org This indicates that the methyl group is almost a free rotor. The addition of the ester group at the meta-position is not expected to dramatically increase this barrier. Therefore, the methyl group at position 3 in this compound is predicted to have a very low rotational barrier and rotate quite freely at room temperature. rsc.orgresearchgate.net

Ester Group Rotation: In contrast, the rotation around the C(ring)–C(ester) bond is expected to be highly hindered. The steric bulk of the two ortho-fluorine atoms creates a significant energy barrier that the ester group must overcome to rotate. Studies on similarly crowded molecules, known as hindered rotors, show that such barriers can be substantial. nih.gov For instance, the barrier for rotation in bay-substituted phenanthroline derivatives can be around 18 kcal/mol (approx. 75 kJ/mol). nih.gov This high rotational barrier means that the ester group will be locked into one of the low-energy, non-planar conformations at room temperature, making the molecule more rigid in that respect.

Table 2: Experimental and Theoretical Rotational Barriers of Methyl Groups in Related Toluene (B28343) Derivatives

| Compound | Rotational Barrier V₃ (cm⁻¹) | Method |

|---|---|---|

| 2,6-Difluorotoluene (V₆ barrier) | 12.4 | Experiment rsc.org |

| o-Fluorotoluene | 221 | Experiment researchgate.net |

| m-Fluorotoluene | 20.3 | Experiment researchgate.net |

| p-Fluorotoluene | 4.86 | Experiment researchgate.net |

| 2,3-Difluorotoluene | 224 | Experiment researchgate.net |

| 2,5-Difluorotoluene | 215 | Experiment researchgate.net |

| 3,5-Difluorotoluene (V₆ barrier) | 7.16 | Experiment rsc.org |

This table highlights the sensitivity of the methyl rotational barrier to the substitution pattern. Note the very low barriers for symmetrically substituted toluenes like 2,6- and 3,5-difluorotoluene.

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. nih.govnih.gov These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. The accuracy of these predictions is highly dependent on the level of theory, the basis set, and the inclusion of environmental effects like solvents. nih.gov

For this compound, DFT calculations could be used to predict its ¹H, ¹³C, and ¹⁹F NMR spectra. The gauge-independent atomic orbital (GIAO) method is commonly used for this purpose. The predicted chemical shifts would then be compared to experimental values for validation. The agreement between calculated and experimental spectra for related molecules, such as fluoroamphetamines, has been shown to be good. researchgate.net

Theoretical Calculations of NMR Chemical Shifts for Fluorinated Aromatic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shift, a key parameter in NMR, is highly sensitive to the electronic environment of a nucleus. Theoretical calculations of NMR chemical shifts, particularly for fluorinated aromatic systems, have become an important complementary tool to experimental measurements. Density Functional Theory (TDFT) has emerged as a leading method for these calculations, offering a good balance between accuracy and computational cost.

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the isotropic magnetic shielding tensors, from which the NMR chemical shifts are derived. The choice of the functional and the basis set is crucial for obtaining results that correlate well with experimental data. For fluorinated aromatic compounds, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often used in conjunction with a basis set like 6-311++G(d,p) to provide reliable predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

While no specific published research focusing exclusively on the theoretical NMR chemical shift calculations for this compound is currently available, the expected approach would involve optimizing the geometry of the molecule using a selected DFT method and basis set. Following this, the NMR shielding constants would be calculated for each nucleus. To facilitate comparison with experimental data, the calculated shielding constants (σ) are typically converted to chemical shifts (δ) using a reference compound, commonly Tetramethylsilane (TMS), according to the equation: δ = σ(ref) - σ(sample).

Below is an illustrative table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the general principles of DFT calculations for similar aromatic compounds.

Illustrative Calculated NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | |

| Aromatic H | 7.10 - 7.40 |

| -OCH₃ | 3.90 |

| Ar-CH₃ | 2.30 |

| ¹³C NMR | |

| C=O | 165.0 |

| C-F | 160.0 - 163.0 (d, JCF) |

| C-OCH₃ | 125.0 |

| C-CH₃ | 138.0 |

| Aromatic C-H | 115.0 - 130.0 |

| -OCH₃ | 52.5 |

| Ar-CH₃ | 15.0 |

| Note: This data is illustrative and intended to represent the type of results obtained from DFT calculations. It is not based on a published study of this specific molecule. |

Computational Prediction of Vibrational Frequencies for IR and Raman Spectra

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of a molecule's functional groups. Computational methods, particularly DFT, are widely used to predict the vibrational frequencies and intensities of a molecule, aiding in the assignment of experimental spectra. These calculations provide a set of harmonic vibrational modes, which can be visualized to understand the nature of the atomic motions.

For a molecule like this compound, a computational analysis would typically begin with the optimization of the molecular geometry to a stable energy minimum. Subsequently, the vibrational frequencies are calculated at this optimized geometry. It is a common practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and other systematic errors inherent in the computational methods. This scaling brings the theoretical spectrum into better agreement with the experimental one.

The analysis of the calculated vibrational modes allows for a detailed assignment of the bands observed in the experimental IR and Raman spectra. For instance, the characteristic stretching frequencies for the C=O of the ester group, the C-F bonds, and the various C-H and C-C vibrations within the aromatic ring and the methyl groups can be precisely identified. The predicted IR intensities and Raman activities also help to distinguish between different vibrational modes.

The following table provides an example of calculated vibrational frequencies for key functional groups in this compound, as would be expected from a DFT study.

Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected IR Intensity | Expected Raman Activity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch (-OCH₃, -CH₃) | 2900 - 3000 | Medium | Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Very Strong | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Strong | Strong |

| C-F Stretch | 1200 - 1300 | Very Strong | Weak |

| C-O Stretch (Ester) | 1100 - 1250 | Strong | Medium |

| Note: This data is illustrative and intended to represent the type of results obtained from DFT calculations. It is not based on a published study of this specific molecule. |

Research Applications of Methyl 2,6 Difluoro 3 Methylbenzoate in Advanced Chemical Synthesis and Emerging Areas

Role as a Fundamental Building Block in Advanced Organic Synthesis

The reactivity of the aromatic ring and the ester functionality of Methyl 2,6-difluoro-3-methylbenzoate make it a versatile starting material and intermediate in the synthesis of a wide array of organic compounds. The presence of two electron-withdrawing fluorine atoms significantly influences the electron density of the aromatic ring, thereby affecting its susceptibility to various chemical transformations.

Precursor for the Synthesis of Complex Fluorinated Molecules and Heterocyclic Compounds

Fluorinated organic compounds are of paramount importance in the pharmaceutical and agrochemical industries, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability. chinesechemsoc.org this compound serves as a key precursor for the synthesis of more intricate fluorinated molecules. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, 2,6-difluoro-3-methylbenzoic acid, which can then be converted into a variety of functional groups such as amides, acid chlorides, and other esters. These transformations open up pathways to a diverse range of derivatives.

Furthermore, the difluorinated benzene (B151609) ring is a valuable scaffold for the construction of heterocyclic compounds. The fluorine atoms can act as leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of nitrogen, oxygen, or sulfur nucleophiles to form fused or substituted heterocyclic systems. For instance, derivatives of fluorinated benzoic acids can be utilized in cyclization reactions to generate benzothiazoles and other related heterocyclic structures, which are known to possess a wide range of biological activities. youtube.comnih.gov The strategic placement of the methyl group also provides a handle for further functionalization or can sterically influence the regioselectivity of subsequent reactions.

Intermediate in the Research and Development of Novel Fluorinated Organic Compounds

In the quest for new bioactive molecules and functional materials, the development of novel fluorinated organic compounds is a highly active area of research. This compound and its derivatives are valuable intermediates in multi-step synthetic sequences. For example, related fluorinated benzoic acids are key building blocks in the synthesis of potent enzyme inhibitors and other pharmaceutically active ingredients. The unique substitution pattern of this compound can lead to the generation of novel chemical entities with potentially improved properties. Research in this area often involves the systematic modification of the core structure to explore structure-activity relationships (SAR).

The general synthetic utility of fluorinated aromatic esters is well-established, with compounds like Methyl 2,6-difluorobenzoate (B1233279) being used in the synthesis of complex polycyclic aromatic compounds. chinesechemsoc.org It is therefore anticipated that this compound would find similar applications in the synthesis of novel fluorinated compounds with potential applications in medicine and materials science.

Contributions to Materials Science Research and Polymer Chemistry

The introduction of fluorine into polymers can dramatically alter their properties, often leading to materials with enhanced thermal stability, chemical resistance, and unique surface characteristics. The fluorinated benzoate (B1203000) scaffold offered by this compound presents opportunities for the development of advanced polymeric materials.

Exploration of this compound as a Modifier or Additive for Polymer Property Enhancement

One area of investigation is the use of small molecules as additives to modify the bulk properties of polymers. While direct research on this compound as a polymer additive is not extensively documented, the principles of polymer science suggest its potential utility. The fluorinated nature of the molecule could impart hydrophobicity and oleophobicity to a polymer matrix if dispersed effectively. Furthermore, its aromatic structure could enhance the thermal stability of certain polymers. The ester functionality might also allow it to act as a plasticizer in specific polymer systems.

Research into the Incorporation of Fluorinated Benzoate Scaffolds into Polymeric Architectures

A more direct approach to harnessing the benefits of fluorination is the incorporation of the fluorinated benzoate scaffold directly into the polymer backbone or as a side chain. The parent acid, 2,6-difluoro-3-methylbenzoic acid, can be converted into a monomer suitable for polymerization. For instance, it could be transformed into a diol or a diamine, which could then be used in condensation polymerization reactions to produce polyesters or polyamides.

Alternatively, a vinyl or other polymerizable group could be introduced onto the aromatic ring, allowing for its inclusion in addition polymerization processes. The resulting polymers would possess fluorinated benzoate side chains, which could significantly influence the material's surface energy, leading to applications in low-friction coatings, and water- and oil-repellent surfaces. Research on fluorinated acrylic polymers has demonstrated that the presence of fluorinated side chains leads to high chemical resistance and enhanced durability. The incorporation of the 2,6-difluoro-3-methylbenzoate moiety would be a logical extension of this research, potentially offering a unique combination of properties due to its specific substitution pattern. The development of fluorinated polymers is a vibrant field, with applications ranging from advanced coatings to materials for organic solar cells.

Mechanistic Studies of Biological Interactions (Non-Clinical Research)

While the primary applications of this compound are currently centered on its role as a synthetic building block, the broader class of fluorinated organic compounds is of immense interest in medicinal chemistry. The introduction of fluorine can alter the electronic properties and conformation of a molecule, thereby influencing its interaction with biological targets such as enzymes and receptors.

Currently, there is a lack of publicly available non-clinical research specifically detailing the mechanistic studies of the biological interactions of this compound. However, it is plausible that this compound or its derivatives could be investigated for their biological activity based on the known bioactivity of other fluorinated aromatics. Such research would likely begin with in vitro screening against a panel of biological targets to identify any potential interactions. Subsequent studies would then aim to elucidate the mechanism of action at a molecular level, a critical step in the early stages of drug discovery. The synthesis of a library of related compounds, derived from this compound, would be a key strategy in these exploratory studies to understand how structural modifications impact biological function.

Investigations into Enzyme Inhibition Mechanisms by Fluorinated Benzoate Derivatives (e.g., Carbonic Anhydrases)

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their biological activity. Fluorinated compounds, including benzoate derivatives, are actively investigated for their potential as enzyme inhibitors. While research directly targeting this compound in this context is specific, the broader class of fluorinated sulfonamides and related structures has shown significant promise, particularly as inhibitors of carbonic anhydrases (CAs). nih.govnih.gov

Carbonic anhydrases are a family of metalloenzymes crucial for various physiological processes, and their inhibition has therapeutic implications for several diseases. Research into fluorinated benzenesulfonamides has demonstrated that these compounds can be potent and isoform-selective CA inhibitors. nih.gov For instance, studies on substituted tri- and tetrafluorobenzenesulfonamides revealed that variations in the substitution pattern on the benzene ring lead to a wide range of binding affinities and selectivities for different human CA isoforms (CA I, II, VA, VI, VII, XII, and XIII). nih.gov Many of these fluorinated derivatives were identified as nanomolar inhibitors of key isoforms like CA II, VII, IX, and XII, which are associated with various pathologies. nih.gov The mechanism of inhibition often involves the interaction of the sulfonamide group with the zinc ion in the enzyme's active site, a binding mode that can be finely tuned by the electronic effects of the fluorine substituents. nih.gov One study found that certain synthesized fluorinated sulfonamide derivatives were more potent inhibitors of human carbonic anhydrase isoenzyme II (hCA) than the standard drug Acetazolamide. nih.gov These findings underscore the potential of fluorinated aromatic compounds, a class that includes this compound, as scaffolds for designing targeted enzyme inhibitors.

Molecular Docking and Ligand-Protein Interaction Analyses to Understand Binding Affinities

Molecular docking is a computational technique used to predict how a molecule, or ligand, will bind to the active site of a protein, providing insights into binding affinity and interaction mechanisms. nih.gov This in silico approach is crucial in drug discovery and molecular biology to screen potential drug candidates and understand their mode of action at a molecular level. nih.govnih.gov For benzoate derivatives, molecular docking studies have been employed to evaluate their potential as antiviral agents and to understand their interactions with transport proteins like bovine serum albumin (BSA). nih.govmdpi.com

In these analyses, the ligand (e.g., a methyl benzoate derivative) and the protein target are prepared, and computational algorithms calculate the most likely binding poses of the ligand within the protein's binding pocket. nih.gov The results are often expressed as a docking score or binding energy, which estimates the strength of the interaction. nih.gov Key interactions that stabilize the ligand-protein complex are then analyzed, which can include:

Hydrogen Bonds: These occur between hydrogen bond donors and acceptors on the ligand and the protein, and are critical for specificity. mdpi.com

Hydrophobic Interactions: Nonpolar regions of the ligand and protein interact favorably, contributing significantly to binding affinity. nih.gov